molecular formula C16H22N2O3 B2605738 N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide CAS No. 1788842-04-5

N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide

Cat. No. B2605738
CAS RN: 1788842-04-5
M. Wt: 290.363
InChI Key: FZYJWBRVORRIJO-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. URB597 has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation.

Mechanism of Action

N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide works by inhibiting the activity of FAAH, an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide increases the levels of endocannabinoids in the body, which can help alleviate pain, inflammation, and anxiety.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has been shown to increase the levels of endocannabinoids in the body, which can help alleviate pain and inflammation. It has also been shown to increase the levels of anandamide, a natural compound that regulates mood and anxiety. N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has been shown to have a good safety profile and does not produce the psychoactive effects associated with other cannabinoids.

Advantages and Limitations for Lab Experiments

N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has several advantages for lab experiments, including its high selectivity for FAAH and its ability to increase the levels of endocannabinoids without producing psychoactive effects. However, N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has some limitations, including its low solubility in water and its potential to interact with other enzymes in the body.

Future Directions

There are several future directions for research on N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide, including its potential use in treating other diseases, such as cancer and neurodegenerative disorders. N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has also been studied for its potential use in enhancing memory and cognitive function. Further research is needed to fully understand the therapeutic potential of N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide and its mechanism of action.

Synthesis Methods

N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide can be synthesized using various methods, including the reaction of 3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid with N-(1-cyano-1-methylethyl)imidazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with methylamine to yield N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, anxiety, and inflammation. It has been shown to increase the levels of endocannabinoids in the body, which can help alleviate pain and inflammation. N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide has also been studied for its potential use in treating anxiety disorders, as it can increase the levels of anandamide, a natural compound that regulates mood and anxiety.

properties

IUPAC Name

N-(2-cyanopropan-2-yl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(15(19)18-16(2,3)10-17)8-12-6-7-13(20-4)14(9-12)21-5/h6-7,9,11H,8H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYJWBRVORRIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(=O)NC(C)(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1-methylethyl)-3-(3,4-dimethoxyphenyl)-2-methylpropanamide

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